molecular formula C20H28N4O3S B6138141 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide

Cat. No. B6138141
M. Wt: 404.5 g/mol
InChI Key: BFXCPZWVFFKEFQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide is a chemical compound that has gained significant attention in the scientific research community. It is a prolyl oligopeptidase (POP) inhibitor that has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide involves the inhibition of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide, an enzyme that plays a crucial role in the degradation of proline-containing peptides. The inhibition of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide leads to an increase in the levels of proline-containing peptides, which have been found to have various physiological effects. The compound has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In animal models, it has been found to improve cognitive function and reduce motor deficits.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide in lab experiments include its high potency, selectivity, and specificity. The compound has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research related to 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide. One of the areas of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cancer and diabetes. The compound's mechanism of action and its effects on neurotransmitters also warrant further investigation. Finally, the development of more water-soluble analogs of the compound could improve its bioavailability and efficacy in vivo.
Conclusion:
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its inhibition of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide and modulation of neurotransmitters make it an attractive target for drug development. The compound's biochemical and physiological effects have been extensively studied, and its advantages and limitations in lab experiments have been identified. Further research is needed to fully understand the compound's mechanism of action and to develop more effective analogs for therapeutic use.

Synthesis Methods

The synthesis of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide involves a series of chemical reactions. One of the common methods involves the reaction of benzyl isocyanide with N-(tert-butoxycarbonyl)-L-proline followed by the addition of 2-(isobutylsulfonyl)-1H-imidazole-4-carbaldehyde. The final product is obtained by deprotection of the tert-butoxycarbonyl group. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and analgesic effects. The compound has been tested in animal models for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been found to be effective in reducing neuropathic pain and inflammation.

properties

IUPAC Name

(2S)-1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-15(2)14-28(26,27)20-22-11-17(13-23-10-6-9-18(23)19(21)25)24(20)12-16-7-4-3-5-8-16/h3-5,7-8,11,15,18H,6,9-10,12-14H2,1-2H3,(H2,21,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXCPZWVFFKEFQ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC[C@H]3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide

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